molecular formula C24H24N2O5S2 B2936667 N-(2-ethoxyphenyl)-N-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1251582-58-7

N-(2-ethoxyphenyl)-N-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2936667
CAS RN: 1251582-58-7
M. Wt: 484.59
InChI Key: IPANVESDXMNXPX-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C24H24N2O5S2 and its molecular weight is 484.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-N-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-N-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized various sulfonamide derivatives, including those with thiophene moieties, to explore their potential applications. The synthesis processes often involve reactions that yield novel compounds with unique structural characteristics, confirmed through methods like IR, NMR, and mass spectrometry. For instance, compounds with potential as carbonic anhydrase inhibitors have been prepared, showcasing the versatility of sulfonamides in medicinal chemistry (Hayun et al., 2012; Z. Chohan & H. Shad, 2011).

Biological Evaluation

Extensive studies have been conducted on the biological activities of sulfonamide derivatives, demonstrating their potential in therapeutic applications. These activities include antimicrobial, antifungal, and cytotoxic effects against various cell lines. For example, novel thiophene derivatives have shown significant anticancer activities, indicating their potential as anticancer agents (M. Ghorab et al., 2014). Additionally, the antimicrobial activities of these compounds have been evaluated, showing effectiveness against a range of bacterial and fungal strains (M. E. Azab et al., 2013).

Interaction with Biological Targets

Sulfonamide derivatives have been studied for their ability to interact with specific biological targets, such as carbonic anhydrase enzymes and various receptors. This interaction underpins their potential therapeutic applications, such as in the treatment of glaucoma, where compounds effectively inhibit ocular carbonic anhydrase (J. D. Prugh et al., 1991). Moreover, research into receptor antagonism offers insights into the allosteric modulation of receptors by aryl sulfonamide antagonists, further emphasizing the compound's utility in drug discovery (P. Procopiou et al., 2013).

properties

IUPAC Name

N-(2-ethoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-4-30-22-9-6-5-8-21(22)26(33(27,28)23-10-7-15-32-23)16-20-17(2)31-24(25-20)18-11-13-19(29-3)14-12-18/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPANVESDXMNXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.